![molecular formula C10H8N2O2 B140499 (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid CAS No. 152935-66-5](/img/structure/B140499.png)
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid, also known as BIMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIMP belongs to the class of benzimidazole derivatives, which have been widely studied for their biological activities.
Wirkmechanismus
The exact mechanism of action of (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. For example, (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Biochemical and physiological effects:
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid has been shown to exert a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of immune responses. (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid in laboratory experiments is its high potency and selectivity, which allows for precise targeting of specific biological pathways. However, (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid's synthetic nature and complex synthesis method may limit its availability and practicality for large-scale experiments.
Zukünftige Richtungen
Several potential future directions for (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid research include further investigation of its anti-cancer and anti-inflammatory effects, as well as its potential as a therapeutic agent for bacterial infections. Additionally, research on the pharmacokinetics and toxicity of (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid will be important for its potential use in clinical settings.
Synthesemethoden
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with acryloyl chloride. The resulting intermediate is then subjected to several chemical reactions, including hydrolysis, reduction, and cyclization, to yield the final product.
Wissenschaftliche Forschungsanwendungen
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. Several studies have investigated the potential of (E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid as a therapeutic agent for various diseases, including cancer, arthritis, and bacterial infections.
Eigenschaften
IUPAC Name |
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)(H,13,14)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGNPBYZFFAMCR-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.